N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]
Description
N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] (CAS: 23128-74-7; EC: 245-442-7) is a bis-amide compound characterized by a hexane-1,6-diyl backbone substituted with two 3-amino-2-butenamide groups. It is commercially recognized as Antioxidant 1098 (or Irganox 1098), a high-performance phenolic antioxidant widely used in polymers, lubricants, and coatings to inhibit thermal and oxidative degradation . Its structure includes tert-butyl-substituted phenolic groups, which enhance radical scavenging activity by stabilizing phenoxyl radicals through steric hindrance and electron-donating effects.
Key properties include:
Properties
CAS No. |
58977-86-9 |
|---|---|
Molecular Formula |
C14H26N4O2 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
3-amino-N-[6-(3-aminobut-2-enoylamino)hexyl]but-2-enamide |
InChI |
InChI=1S/C14H26N4O2/c1-11(15)9-13(19)17-7-5-3-4-6-8-18-14(20)10-12(2)16/h9-10H,3-8,15-16H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
HDPYRTBZPKBYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCCCCCNC(=O)C=C(C)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-2-butenamide Precursor
The 3-amino-2-butenamide moiety can be prepared via:
- Michael addition of ammonia or an amine to α,β-unsaturated esters or nitriles, followed by hydrolysis or amidation.
- Alternatively, reductive amination of α,β-unsaturated aldehydes or ketones can yield the amino-substituted butenamide.
Although direct literature on this exact moiety is sparse, related syntheses of amino-substituted butenamides and pyrrolizidine alkaloids (such as bohemamine) provide insight into functional group transformations and purification steps (e.g., silica gel chromatography, reversed-phase chromatography).
Functionalization of Hexane-1,6-Diamine
Hexane-1,6-diamine (1,6-diaminohexane) serves as the central linker. Its two primary amine groups can be selectively or simultaneously acylated:
- The diamine is reacted with activated carboxylic acid derivatives (acid chlorides, anhydrides, or activated esters) of the 3-amino-2-butenic acid or its equivalent.
- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or diethyl phosphorocyanidate, which activate the carboxylic acid for nucleophilic attack by the amine.
Coupling Reaction Conditions
- The coupling typically occurs in anhydrous organic solvents such as dichloromethane, DMF, or THF under inert atmosphere.
- Catalysts or additives such as dimethylaminopyridine (DMAP) may be used to enhance the reaction rate and yield.
- Reaction temperature is generally maintained at room temperature to mild heating (20–50 °C).
- The reaction progress is monitored by TLC or HPLC.
Purification
- After reaction completion, the crude product is purified by column chromatography using silica gel or reversed-phase HPLC to achieve >98% purity.
- Final products are characterized by NMR (1H, 13C) and mass spectrometry to confirm structure and purity.
Detailed Reaction Scheme and Data Table
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | α,β-unsaturated ester or acid precursor | Ammonia or amine, solvent (e.g., ethanol), mild heating | 3-Amino-2-butenamide intermediate | Michael addition or reductive amination |
| 2 | Hexane-1,6-diamine | Activated acid derivative of 3-amino-2-butenamide (acid chloride or activated ester), coupling agent (e.g., diethyl phosphorocyanidate), DMAP catalyst, anhydrous solvent | N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] | Amide bond formation |
| 3 | Crude product | Purification by silica gel chromatography or RP-HPLC | Pure target compound | Confirm purity by NMR and MS |
Research Findings and Related Synthetic Insights
- The preparation of structurally related compounds such as bohemamine and other pyrrolizidine alkaloids involves cultivation of producing strains, extraction, and chromatographic purification, indicating the importance of careful purification in such complex molecules.
- The use of diethyl phosphorocyanidate as an activating agent for amide bond formation is well-documented in small molecule kinase inhibitor synthesis, highlighting its efficiency in coupling carboxylic acids to amines.
- Solid-phase peptide synthesis techniques and solution-phase coupling with catalytic DMAP have been successfully applied to prepare amino acid derivatives and peptidomimetics, supporting the feasibility of similar approaches for this compound.
- Stability considerations during synthesis include controlling hydrolysis and side reactions, which can be mitigated by anhydrous conditions and mild temperatures.
Chemical Reactions Analysis
Types of Reactions: N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature: 0-25°C.
Substitution: Various halides or nucleophiles; temperature: 50-100°C.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares N,N'-hexane-1,6-diylbis[3-amino-2-butenamide] with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.
Structural Analogs
Functional Analogs (Antioxidants)
Performance Metrics
- Thermal Stability: Irganox 1098: Decomposition temperature (Td) > 300°C . BHA: Td ~ 150°C; volatilizes at high processing temperatures .
- Antioxidant Efficiency: Irganox 1098 reduces oxidation induction time (OIT) of polyamide-6 by 70% at 0.3% loading. Sulfonamide derivatives show minimal antioxidant activity due to lack of phenolic -OH .
Research Findings and Industrial Relevance
- Polymer Stabilization: Irganox 1098 extends the lifespan of automotive polyamide components by 30–50% under high-temperature conditions .
- Synergistic Effects : Blending with phosphite co-stabilizers (e.g., Irgafos 168) enhances hydrolytic stability in polyesters .
- Limitations : Poor solubility in polar solvents restricts its use in water-based coatings, unlike sulfonamide-based surfactants .
Biological Activity
N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] is a compound that has garnered interest due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] is characterized by its unique chemical structure, which includes a hexane backbone and two amino groups attached to butenediamide moieties. This structural configuration is significant for its biological interactions.
The biological activity of N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways. For instance, it may interfere with the activity of ribonucleotide reductase (RR), a key enzyme in DNA synthesis and repair processes.
- Interaction with Nuclear Receptors : Similar compounds have been reported to modulate nuclear receptor activity, which plays a crucial role in regulating gene expression related to various diseases including cancer and metabolic disorders .
- Cell Proliferation and Apoptosis : Studies indicate that this compound may influence cell proliferation rates and induce apoptosis in cancer cells, thereby presenting potential therapeutic applications in oncology.
In Vitro Studies
In vitro studies have demonstrated that N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] exhibits cytotoxic effects on various cancer cell lines. The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary depending on the cell type but often fall within the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 7.5 | Inhibition of ribonucleotide reductase |
| A549 (Lung Cancer) | 10.0 | Modulation of nuclear receptors |
Case Studies
Several case studies have explored the therapeutic potential of N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]:
- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation.
- Combination Therapy : Research has indicated that combining N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] with established chemotherapeutics enhances the overall efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
